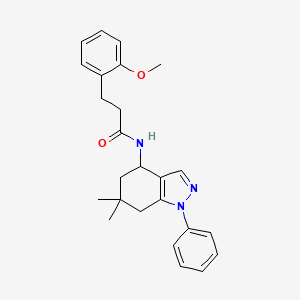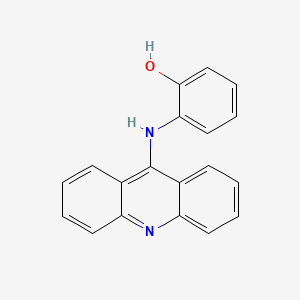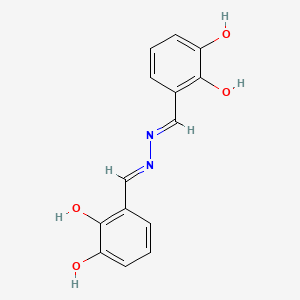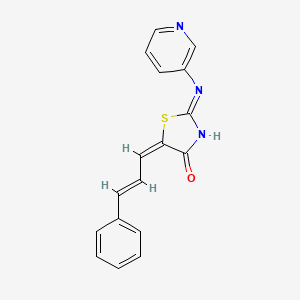![molecular formula C19H30N2O3 B6077963 2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6077963.png)
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol is a chemical compound that has shown significant potential in scientific research. This compound is commonly referred to as GBR 12909 and is a member of the phenyltropane family of compounds. GBR 12909 has been widely studied for its potential applications in the field of neuroscience and has shown promising results in various studies.
作用機序
GBR 12909 works by blocking the reuptake of dopamine in the brain. This leads to an increase in the levels of dopamine in the brain, which can have a number of effects on behavior and cognition. GBR 12909 has been shown to increase locomotor activity in animals and has also been shown to have potential applications in the treatment of addiction.
Biochemical and Physiological Effects:
GBR 12909 has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the release of dopamine in the brain, which can lead to increased feelings of pleasure and reward. GBR 12909 has also been shown to increase heart rate and blood pressure, which can have potential applications in the treatment of cardiovascular disorders.
実験室実験の利点と制限
GBR 12909 has a number of advantages for use in lab experiments. This compound has a high degree of purity and is readily available for purchase from a number of chemical suppliers. GBR 12909 has also been extensively studied, which means that there is a large body of research available on its properties and potential applications.
However, there are also some limitations to the use of GBR 12909 in lab experiments. This compound has been shown to have potential neurotoxic effects, which can limit its use in certain applications. Additionally, GBR 12909 is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
将来の方向性
There are a number of potential future directions for research on GBR 12909. One potential area of research is the development of new drugs based on the structure of GBR 12909. This compound has shown promising results in the treatment of addiction and other neurological disorders, and further research could lead to the development of more effective drugs in these areas.
Another potential area of research is the study of the long-term effects of GBR 12909 on the brain. This compound has been shown to have potential neurotoxic effects, and further research is needed to fully understand the risks associated with its use.
Overall, GBR 12909 is a compound with significant potential for scientific research. While there are limitations to its use, this compound has shown promising results in a number of areas and could lead to the development of new drugs and treatments for a range of neurological disorders.
合成法
GBR 12909 can be synthesized using a number of different methods. One common method involves the reaction of 3-(4-chlorophenyl)-2-hydroxypropylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. This method has been shown to produce high yields of GBR 12909 with a high degree of purity.
科学的研究の応用
GBR 12909 has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is a key target for many drugs used to treat neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-15(2)12-21-7-6-20(14-17(21)5-8-22)13-16-3-4-18-19(11-16)24-10-9-23-18/h3-4,11,15,17,22H,5-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVFQMZIAHNVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6077889.png)
![2-(4-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6077900.png)

![N-(2-furylmethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B6077916.png)
![7-cyclopropyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6077925.png)
![N-[2-(4-morpholinyl)ethyl]-3-(4-morpholinylmethyl)benzamide](/img/structure/B6077934.png)
![4-[(1-acetyl-4-piperidinyl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6077939.png)
![3-{[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6077951.png)
![N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B6077959.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6077966.png)


![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-(4-methylbenzyl)benzamide](/img/structure/B6077980.png)